molecular formula C17H21NO3 B15063961 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-84-9

3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B15063961
CAS No.: 62550-84-9
M. Wt: 287.35 g/mol
InChI Key: WEXWZRFHVQSCLR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-azaspiro[55]undecane-2,4-dione is a spiro compound characterized by a unique structural framework that includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with a suitable spiro precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiro compounds with different functional groups.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: The compound is explored for its use in the synthesis of complex organic molecules and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione
  • 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione
  • 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione

Uniqueness

3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

62550-84-9

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H21NO3/c1-21-14-7-5-13(6-8-14)18-15(19)11-17(12-16(18)20)9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3

InChI Key

WEXWZRFHVQSCLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC3(CCCCC3)CC2=O

Origin of Product

United States

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